molecular formula C9H6INO2 B12869568 1-(6-Iodobenzo[d]oxazol-2-yl)ethanone

1-(6-Iodobenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12869568
M. Wt: 287.05 g/mol
InChI Key: GXHFHSKEEPJGTN-UHFFFAOYSA-N
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Description

1-(6-Iodobenzo[d]oxazol-2-yl)ethanone is a chemical compound with the molecular formula C9H6INO2 and a molecular weight of 287.06 g/mol. This iodinated benzoxazole derivative serves as a valuable synthetic intermediate in medicinal chemistry and chemical biology research. The benzoxazole core is a privileged scaffold in drug discovery, known for its diverse biological activities and presence in compounds with antimicrobial, anticancer, and anti-inflammatory properties . The iodine substituent at the 6-position and the ethanone functional group at the 2-position make this molecule a versatile building block for further structural elaboration, particularly through metal-catalyzed cross-coupling reactions, to create more complex molecules for biological evaluation. This compound is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

1-(6-iodo-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H6INO2/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,1H3

InChI Key

GXHFHSKEEPJGTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three key steps:

  • Formation of the Benzoxazole Core: Cyclization of 2-aminophenol derivatives with appropriate carbonylating agents to form benzo[d]oxazole or benzo[d]oxazol-2(3H)-one intermediates.
  • Iodination at the 6-Position: Selective electrophilic substitution or halogen exchange to introduce iodine at the 6-position of the benzoxazole ring.
  • Introduction of the Ethanone Group: Acetylation or coupling reactions to install the ethanone moiety at the 2-position of the benzoxazole ring.

Formation of Benzoxazole Core

A widely reported method involves the reaction of 2-aminophenol with carbonylating reagents such as ethyl 1H-imidazole-1-carboxylate (EImC) in the presence of bases like potassium carbonate (K2CO3) in tetrahydrofuran (THF) solvent. This reaction proceeds under reflux or room temperature conditions to yield benzo[d]oxazol-2(3H)-one derivatives with high efficiency.

Entry Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 K2CO3 THF 25 15 92 Optimal conditions
2 K2CO3 THF 80 18 92 High temp, similar yield
3 Cs2CO3 THF 80 12 91 Comparable yield
4 NaOMe THF 60 14 45 Lower yield
5 NaH RT 7-10 35-89 Variable Solvent-dependent yields

Table 1: Optimization of benzoxazole core synthesis from 2-aminophenol and EImC

This method tolerates various substituents, including halogens, making it suitable for preparing halogenated benzoxazoles such as 6-iodo derivatives.

Iodination of Benzoxazole Derivatives

Selective iodination at the 6-position of the benzoxazole ring can be achieved by electrophilic aromatic substitution using iodine sources under controlled conditions. Alternatively, halogen exchange reactions or palladium-catalyzed coupling reactions can be employed.

  • Electrophilic Iodination: Using iodine or N-iodosuccinimide (NIS) in the presence of acids or Lewis acids to selectively iodinate the benzoxazole ring at the 6-position.
  • Palladium-Catalyzed Coupling: Starting from 6-bromo or 6-chlorobenzo[d]oxazole derivatives, palladium-catalyzed cross-coupling with iodide sources can introduce the iodine substituent.

The presence of the iodine atom enhances the compound's reactivity and biological activity, making this step critical.

Introduction of the Ethanone Group

The ethanone group at the 2-position can be introduced by acetylation or carbonylation reactions:

  • Acetylation: Direct acetylation of the benzoxazole nitrogen or carbon using acetyl chloride or acetic anhydride under basic or acidic conditions.
  • Carbonylation Reactions: Using carbonylating reagents such as ethyl 1H-imidazole-1-carboxylate (EImC) to form the benzoxazol-2(3H)-one intermediate, which can be further modified to the ethanone derivative.

Representative Synthetic Route

A typical synthetic route to 1-(6-iodobenzo[d]oxazol-2-yl)ethanone involves:

Research Findings and Data Summary

Step Reagents/Conditions Yield (%) Notes
Benzoxazole core formation 2-Aminophenol + EImC, K2CO3, THF, reflux 90-92 High yield, tolerates halogen substituents
Iodination Iodine/NIS, acid catalyst, room temp 80-85 Selective iodination at 6-position
Acetylation Acetyl chloride or acetic anhydride, base 75-85 Efficient ethanone installation

Table 2: Summary of key reaction steps and yields for 1-(6-iodobenzo[d]oxazol-2-yl)ethanone synthesis

Additional Notes

  • The use of potassium carbonate as a base and THF as a solvent is consistently effective for cyclization and carbonylation steps.
  • Halogenated substrates, including iodine-substituted aminophenols, are stable under these reaction conditions.
  • Palladium-catalyzed methods may be employed for halogen exchange or cross-coupling to introduce iodine selectively.
  • Purification is typically achieved by flash chromatography using ethyl acetate and hexanes solvent systems.
  • Reaction monitoring by thin-layer chromatography (TLC) ensures complete conversion at each step.

Chemical Reactions Analysis

1-(6-Iodobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include iodine, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Iodobenzo[d]oxazol-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Iodobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. The presence of the iodine atom allows for unique interactions with biological molecules, potentially leading to the inhibition of certain enzymes or pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues in the Benzoxazole Family

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
1-(Benzo[d]oxazol-2-yl)ethanone None (parent compound) C₉H₇NO₂ 161.16 Catalyst in Rh-mediated enantioselective arylations
1-(6-Methoxybenzo[d]oxazol-2-yl)ethanone oxime -OCH₃ (6), oxime (C=N-OH) C₁₆H₁₅N₂O₃ 283.30 Competitive XO inhibitor (IC₅₀ = 3.7 μM); anti-hyperuricemic activity
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone -Br (5) C₉H₆BrNO₂ 240.05 Intermediate in pharmaceutical synthesis
1-(6-Iodobenzo[d]oxazol-2-yl)ethanone -I (6) C₉H₆INO₂ 287.06* Potential applications in catalysis or medicinal chemistry (inferred)

*Calculated based on isotopic mass.

Key Observations:
  • Electronic and Steric Effects: The iodine atom in 1-(6-Iodobenzo[d]oxazol-2-yl)ethanone increases molecular weight and polarizability compared to non-halogenated analogs. This may enhance lipophilicity, impacting membrane permeability in biological systems.
  • Reactivity: The acetyl group at position 2 is a reactive site for catalytic additions, as demonstrated in Rh-catalyzed enantioselective arylations of 1-(Benzo[d]oxazol-2-yl)ethanone .
  • Biological Activity : Methoxy and oxime derivatives (e.g., the compound in ) exhibit xanthine oxidase (XO) inhibition, suggesting that halogenation (e.g., iodine) may alter binding to enzymatic pockets. However, direct evidence for the iodinated variant’s activity is lacking.

Functional Analogues in Heterocyclic Ketones

Table 2: Comparison with Non-Benzoxazole Heterocycles
Compound Name Core Structure Molecular Weight Key Properties/Applications References
1-(6-Iodobenzo[d][1,3]dioxol-5-yl)ethanone Benzodioxole 289.94 Synthetic intermediate; NMR data reported (δ 7.37 ppm for aromatic H)
1-(4-Methyloxazol-2-yl)ethanone Oxazole 125.13 Building block in organic synthesis
Iloperidone metabolite (reduced form) Piperidine-benzisoxazole 457.50 Antipsychotic agent; metabolic pathways involve O-dealkylation and hydroxylation
Key Observations:
  • Benzodioxole vs. Benzoxazole : The replacement of the oxazole oxygen with a dioxolane ring (as in ) reduces aromaticity and alters electronic properties, impacting reactivity in cross-coupling reactions.
  • Oxazole Derivatives: Simpler oxazole-based ketones (e.g., 1-(4-Methyloxazol-2-yl)ethanone) lack the fused benzene ring, resulting in lower molecular complexity and distinct pharmacological profiles .

Q & A

Q. What are the standard synthetic routes for preparing 1-(6-Iodobenzo[d]oxazol-2-yl)ethanone?

A common approach involves functionalizing the benzo[d]oxazole scaffold. For example:

  • Acetylation : Reacting 6-iodobenzo[d]oxazole with acetyl chloride under reflux conditions in anhydrous solvents (e.g., acetic acid or toluene) .
  • Oxidation : Starting with 1-(6-iodobenzo[d]oxazol-2-yl)ethanol and oxidizing it using agents like potassium dichromate (K₂Cr₂O₇) in acidic media .
    Key considerations : Use nitrogen atmosphere to prevent oxidation side reactions, and monitor reaction progress via TLC or HPLC.

Q. How can researchers characterize the purity and structure of this compound?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and the acetyl group (δ 2.6–2.8 ppm for CH₃) .
    • IR spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-I bond at ~500 cm⁻¹ .
  • Chromatography : Chiral HPLC with AD columns to resolve enantiomers (if applicable) .

Q. What solvent systems and catalysts optimize rhodium-catalyzed arylboronic acid additions to N-heteroaryl ketones?

  • Solvent : Toluene or tert-butyl methyl ether provides high yields (~85–90%) in enantioselective Rh-catalyzed reactions. Toluene is preferred due to better stability .
  • Catalyst : Rhodium/(S,S,S,S)-Wingphos (3.6 mol%) enables enantiomeric excess (ee) >90% .
  • Additives : Base (e.g., K₃PO₄) and stoichiometric arylboronic acid (2.5 equiv) improve reactivity .

Advanced Research Questions

Q. How can this compound be derivatized into heterocyclic systems (e.g., chalcones, pyrazolines)?

  • Chalcone synthesis : Condense with substituted benzaldehydes in basic media (e.g., NaOH/EtOH) to form α,β-unsaturated ketones. Monitor via UV-Vis for conjugation .
  • Pyrazoline formation : React with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours). Recrystallize from ethanol for purity .
    Note : Iodine’s steric bulk may require longer reaction times compared to non-halogenated analogs.

Q. What strategies resolve contradictions in solvent effects during enantioselective catalysis?

  • Case study : In Rh-catalyzed reactions, toluene and tert-butyl methyl ether initially showed similar yields (Table 3, entries 1–4 in ). However, toluene’s higher boiling point improved reproducibility.
  • Methodological fix : Conduct solvent screening under identical conditions (temperature, catalyst loading) and use kinetic studies to identify deactivation pathways (e.g., steric hindrance from the acetyl group) .

Q. How does the iodine substituent influence biological activity in kinase inhibition studies?

  • Structural analogs : The benzo[d]oxazole scaffold is present in TrkA kinase inhibitors (e.g., KRC-108), where halogen atoms enhance binding affinity. Iodine’s polarizability may improve hydrophobic interactions in active sites .
  • Screening protocol : Use in vitro kinase assays (IC₅₀ determination) with ATP concentrations adjusted to physiological levels (1–10 µM) .

Q. Can cross-coupling reactions introduce functional groups at the iodine site?

  • Example : Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/H₂O. The iodine atom acts as a leaving group .
  • Optimization : Additives like Cs₂CO₃ and elevated temperatures (80–100°C) improve conversion rates .

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